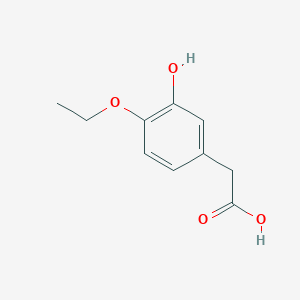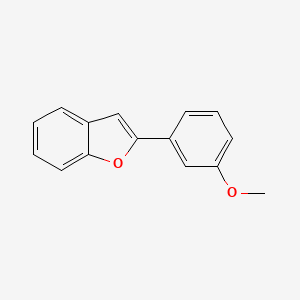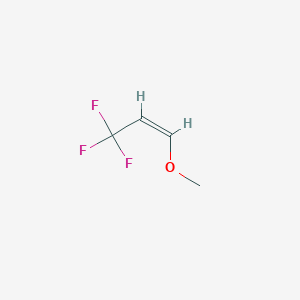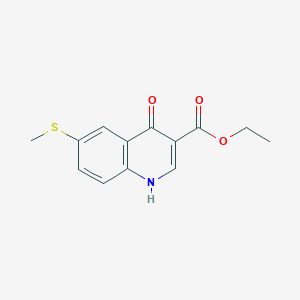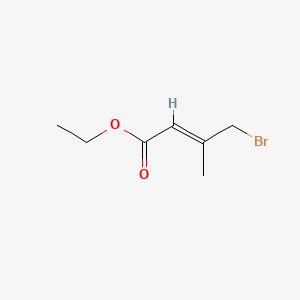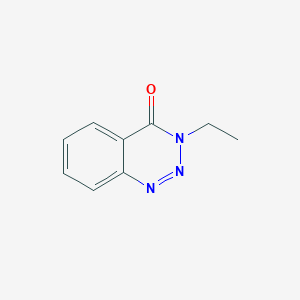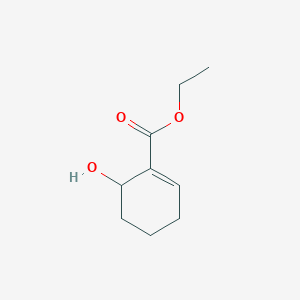
6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester
Übersicht
Beschreibung
Synthesis Analysis
Esters, including 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester, are usually prepared from carboxylic acids. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The general formula for esters is R1COOR2, where R is an alkyl group. The names of esters are created based on the names of the appropriate acids from which they were obtained or the names of acid residues and radicals that are part of the ester .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides. All their reactions are applicable to both acyclic and cyclic esters, called lactones .Physical And Chemical Properties Analysis
Esters are among the most widespread of all naturally occurring compounds. Many simple esters are pleasant-smelling liquids that are responsible for the fragrant odors of fruits and flowers . They are also used as solvents for paints and varnishes .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Ring-Closing Metathesis-Based Synthesis : This compound has been used in the diastereoselective synthesis of cyclohexene skeletons, such as in the preparation of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester. A key aspect of this synthesis is the replacement of commonly used starting materials like (-)-shikimic acid with more readily available alternatives like L-serine. Key steps in this process include ring-closing metathesis and diastereoselective Grignard reactions (Cong & Yao, 2006).
Precursor to Alkyl-Substituted Cyclohexenones : The compound has been utilized as a precursor in the synthesis of various cyclohexenone derivatives. These syntheses often involve alkylation processes and explore different routes to produce unsaturated ketones (Mcandrew, 1979).
Synthesis of Fluorinated Derivatives : It's been used in the synthesis of novel fluorinated cyclic s-trans vinylogous acid and amide ester derivatives. These compounds are valuable as trifluoromethyl building blocks in chemical synthesis (Okoro et al., 2006).
Catalytic Reactions and Asymmetric Synthesis
Catalytic Reactions : The ester function of related compounds like ethyl cis-2-hydroxycyclopentane-1-carboxylate has been studied in asymmetric O-acylation reactions using Candida antarctica lipase B as a catalyst. These studies are significant for understanding the balance between acylation and hydrolysis in enzymatic catalysis (Forró, Galla, & Fülöp, 2013).
Synthesis of Optically Active Cyclohexene Derivatives : There has been research into the synthesis of optically active cyclohexene derivatives like ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate, which is significant in the study of antisepsis agents (Yamada et al., 2006).
Reactions with Aryl-Lead Triacetates : Research has been conducted on the reactions of ethyl 4-oxocyclohex-2-enecarboxylate derivatives with aryl-lead triacetates, demonstrating regiospecific arylation processes. This is key in understanding the chemistry of aryl-lead(IV) tricarboxylates (Ackland & Pinhey, 1987).
Wirkmechanismus
While the specific mechanism of action for 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester is not available, esters in general have been found to have diverse effects. For example, icosapent ethyl, a purified ethyl ester of eicosapentaenoic acid (EPA), has been found to have beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .
Safety and Hazards
While specific safety data for 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester is not available, general precautions for handling esters include avoiding contact with strong oxidizing agents and acids. Heating to decomposition may release carbon monoxide and carbon dioxide. Avoid heat, open flames and other potential sources of ignition .
Zukünftige Richtungen
While specific future directions for 6-Hydroxy-cyclohex-1-enecarboxylic acid ethyl ester are not available, there is a growing interest in the use of microbial organisms for the production of biofuels, including biodiesel, from ligno-cellulosic sugars . This could potentially open up new avenues for the use of esters like this compound in sustainable energy production.
Eigenschaften
IUPAC Name |
ethyl 6-hydroxycyclohexene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h5,8,10H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBESRLLLKNDABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3041284.png)
![2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B3041285.png)
![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole](/img/structure/B3041287.png)
![5-(2-Chloro-4-pyridyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3041291.png)
